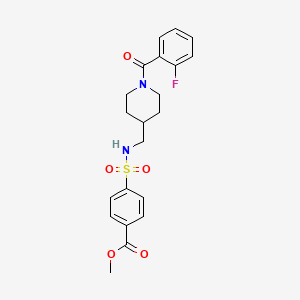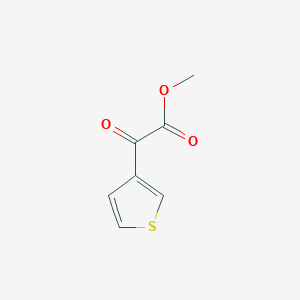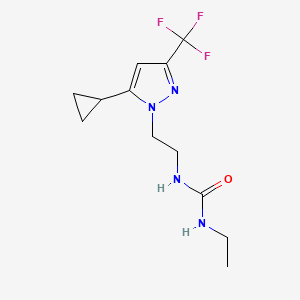
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a urea derivative, which means it contains a functional group with the general formula (R1)(R2)N-CO-N(R3)(R4), where R1-R4 are organic groups or hydrogen. In this case, one of the organic groups is a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate pyrazole derivative with an isocyanate to form the urea linkage. However, without specific literature sources, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure would be largely determined by the pyrazole ring and the urea group. Pyrazoles are planar, aromatic compounds, and the trifluoromethyl group would add significant electronegativity. The urea group can participate in hydrogen bonding, which could affect its interactions with other molecules.Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo reactions involving the urea group, such as hydrolysis. The pyrazole ring might also undergo reactions at the positions not involved in the urea linkage.Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the presence of the polar urea group and the electronegative trifluoromethyl group. This could affect properties like solubility, melting point, and reactivity.Scientific Research Applications
Cycloaddition Reactions
Cycloaddition reactions are pivotal in the synthesis of cyclic compounds, where trifluorodiazoethane, a compound sharing structural similarities with the trifluoromethyl group in the specified chemical, is utilized to form cyclopropanes and pyrazolines through photolysis with olefins. This reaction demonstrates the versatility of trifluoromethylated compounds in creating complex cyclic structures, which are significant in the development of new materials and pharmaceuticals (Atherton & Fields, 1968).
Synthesis of Trifluoromethyl-Substituted Pyrazoles
The synthesis of CF3-substituted pyrazoles through the 1,3-dipolar cycloaddition of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes showcases the chemical's capacity for creating pyrazoles with varied substitutions. This process emphasizes the role of the trifluoromethyl group in modifying chemical properties and enhancing the potential for pharmaceutical applications (Gladow, Doniz‐Kettenmann, & Reissig, 2014).
Regioselective Cycloaddition for Pyrazoline and Pyrazole Formation
The regioselective cycloaddition of electron-deficient allenes with trifluorodiazoethane underscores the strategic utility of the trifluoromethyl group in synthesizing pyrazolines and pyrazoles. This reaction pathway is crucial for producing compounds with specific regiochemistry, which is beneficial for creating molecules with precise biological activities (Zhang et al., 2014).
Safety And Hazards
Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would depend on its intended use. It could potentially be of interest in fields like medicinal chemistry, given the biological activity of many urea and pyrazole derivatives.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature sources would be needed. If you have a different name or a CAS number for this compound, I might be able to provide more specific information.
properties
IUPAC Name |
1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c1-2-16-11(20)17-5-6-19-9(8-3-4-8)7-10(18-19)12(13,14)15/h7-8H,2-6H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNSKLXSCSELHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

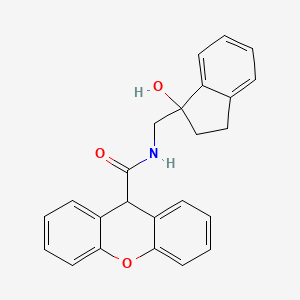
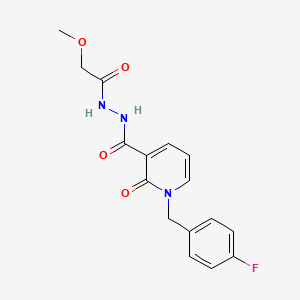
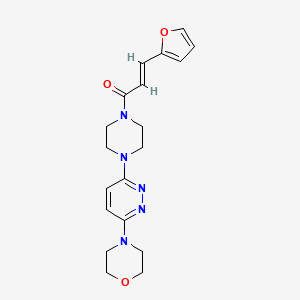

![2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2683085.png)
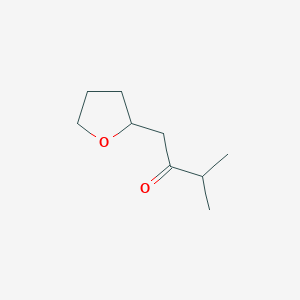
![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683088.png)
![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2683089.png)
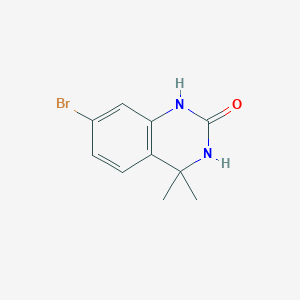
![2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2683093.png)
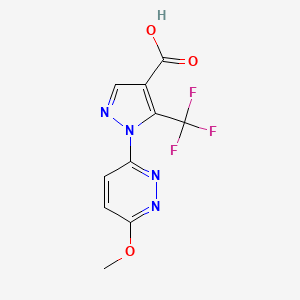
![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2683096.png)
